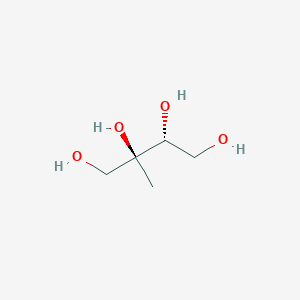

2-C-méthyl-D-érythritol

Vue d'ensemble

Description

2-C-methyl-D-erythritol is a key intermediate in the non-mevalonate pathway, also known as the methylerythritol phosphate pathway, which is responsible for the biosynthesis of isoprenoids. Isoprenoids are a diverse class of organic compounds that play crucial roles in various biological processes, including cell membrane integrity, hormone regulation, and photosynthesis. This compound is primarily found in bacteria, algae, and plant plastids, making it an essential component in the study of microbial and plant biochemistry .

Applications De Recherche Scientifique

2-C-methyl-D-erythritol has numerous applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2-C-methyl-D-erythritol is the enzyme 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, which is essential for isoprenoid biosynthesis . This enzyme is crucial in organisms like Escherichia coli, Plasmodium falciparum, and Mycobacterium tuberculosis . It also targets the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase (MCT), which is key in the MEP pathway of monoterpene synthesis .

Mode of Action

2-C-methyl-D-erythritol interacts with its targets by serving as a substrate for the enzymes in the MEP pathway. For instance, MCT catalyzes the conversion of 2-C-methyl-D-erythritol-4-phosphate into 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol . This interaction results in the production of key intermediates for the synthesis of isoprenoids .

Biochemical Pathways

2-C-methyl-D-erythritol is involved in the non-mevalonate or MEP pathway, which is distinct from the mevalonate pathway used by mammals . This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors of isoprenoids . The MEP pathway is essential for the production of various natural products including sterols, dolichols, triterpenes, ubiquinones, and plastoquinone .

Pharmacokinetics

It’s known that the compound is a metabolite intermediate specific to the non-mevalonate mep pathway, generally found in prokaryotes .

Result of Action

The action of 2-C-methyl-D-erythritol leads to the production of isoprenoids and non-isoprenoids like vitamins . Overexpression of the enzyme MCT in Arabidopsis thaliana affected the metabolic flow of C5 precursors of two different terpene synthesis pathways . This led to an increase in the levels of carotenoids and chlorophylls, the end products of the MEP pathway .

Action Environment

The action of 2-C-methyl-D-erythritol can be influenced by environmental factors. For instance, the expression of the genes involved in the MEP pathway can be affected by the cellular and subcellular environment . Moreover, the metabolic flow and the production of isoprenoids can be influenced by the regulation of the MEP pathway

Analyse Biochimique

Biochemical Properties

2C-ME plays a crucial role in the MEP pathway, interacting with several enzymes. It is converted into 4-(cytidine-5’-diphospho)-2C-ME by the enzyme 2C-ME-phosphate cytidylyltransferase (MCT) . This reaction is a key step in the synthesis of isoprenoids . The 2C-ME is also a precursor to isoprenoids and non-isoprenoids like vitamins .

Cellular Effects

In Escherichia coli, the accumulation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are downstream products of 2C-ME, can impair bacterial growth . The coexpression of certain genes can restore normal growth and wild-type IPP/DMAPP levels .

Molecular Mechanism

The conversion of 2C-ME into 4-(cytidine-5’-diphospho)-2C-ME by MCT is a pivotal step in the MEP pathway . This reaction involves the addition of a cytidyl moiety to 2C-ME, forming a diphosphate bridge .

Temporal Effects in Laboratory Settings

The effects of 2C-ME in laboratory settings can vary over time. For instance, in E. coli, the expression of certain genes can lead to the accumulation of IPP/DMAPP, severely impairing bacterial growth . The coexpression of other genes can restore normal growth and wild-type IPP/DMAPP levels .

Metabolic Pathways

2C-ME is involved in the MEP pathway, an alternative to the mevalonate pathway for isoprenoid production . This pathway is found in most bacteria and in the plastids of plants .

Transport and Distribution

It is known that the MEP pathway, in which 2C-ME is involved, occurs in the plastids of plants .

Subcellular Localization

The proteins involved in the MEP pathway, including those that interact with 2C-ME, are located in the plastids of plants . This suggests that 2C-ME may also be localized within these organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-C-methyl-D-erythritol typically involves the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate. This intermediate is then converted to 2-C-methyl-D-erythritol-4-phosphate by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase in the presence of NADPH and divalent metal ions such as manganese or magnesium .

Industrial Production Methods: Industrial production of 2-C-methyl-D-erythritol often employs microbial fermentation techniques. Engineered strains of Escherichia coli or other bacteria are used to overexpress the enzymes involved in the methylerythritol phosphate pathway, thereby increasing the yield of 2-C-methyl-D-erythritol. Two-phase fermentation systems are also utilized to enhance the efficiency of microbial production by facilitating in situ product extraction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-C-methyl-D-erythritol undergoes several types of chemical reactions, including phosphorylation, cyclization, and reduction. These reactions are crucial for its conversion into various isoprenoid precursors.

Common Reagents and Conditions:

Phosphorylation: Catalyzed by enzymes such as 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase, which converts it to 4-diphosphocytidyl-2-C-methyl-D-erythritol.

Reduction: The reduction of intermediates in the pathway is often facilitated by NADPH-dependent reductases.

Major Products: The major products formed from these reactions include isopentenyl diphosphate and dimethylallyl diphosphate, which are essential building blocks for the synthesis of various isoprenoids .

Comparaison Avec Des Composés Similaires

1-deoxy-D-xylulose-5-phosphate: An upstream intermediate in the methylerythritol phosphate pathway.

4-diphosphocytidyl-2-C-methyl-D-erythritol: A direct derivative of 2-C-methyl-D-erythritol.

2-C-methyl-D-erythritol-2,4-cyclodiphosphate: A cyclized product in the pathway.

Uniqueness: 2-C-methyl-D-erythritol is unique due to its specific role in the methylerythritol phosphate pathway, which is distinct from the mevalonate pathway found in higher eukaryotes. This uniqueness makes it a target for the development of selective antibacterial agents, as the pathway is not present in humans .

Propriétés

IUPAC Name |

(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464635 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-37-6 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

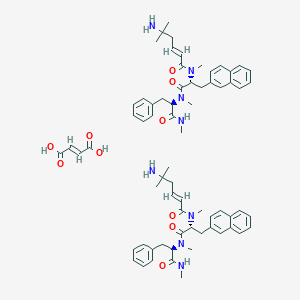

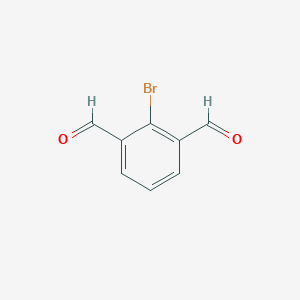

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)